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2-Naphthol, 1-propyl-

Cat. No.: B12674834
CAS No.: 17324-09-3
M. Wt: 186.25 g/mol
InChI Key: RTBVSPYAMKKYPM-UHFFFAOYSA-N
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Description

Contextualization within the Broader Naphthol Family and Derivatives

2-Naphthol (B1666908), 1-propyl- belongs to the extensive family of naphthols, which are hydroxyl derivatives of naphthalene (B1677914). nih.govwikipedia.org Naphthols are analogous to phenols but possess a naphthalene backbone, rendering them more reactive. nih.gov The parent compound, 2-naphthol (also known as β-naphthol), is a versatile and cost-effective starting material in organic synthesis due to its electron-rich aromatic system and multiple reactive sites. fardapaper.irchemicalbook.com The hydroxyl group at the C-2 position, along with the nucleophilic C-1 and, to a lesser extent, C-3 positions, allows for a wide range of chemical transformations. fardapaper.ir

The introduction of an alkyl group, such as the propyl group at the C-1 position in 2-Naphthol, 1-propyl-, significantly modifies the parent molecule's physical and chemical properties. This alkylation can influence factors like solubility, steric hindrance, and electronic effects, thereby fine-tuning the reactivity and potential applications of the resulting derivative. researchgate.net Alkylated naphthalenes, in a broader sense, are recognized for their utility as synthetic base oils due to their enhanced oxidative stability. wikipedia.org

Historical Perspective of Alkylated Naphthol Investigations

The investigation of alkylated naphthols has a long history rooted in the broader exploration of naphthalene chemistry. Early research often focused on the synthesis and characterization of these compounds. For instance, studies dating back to the mid-20th century explored methods for the alkylation of 2-naphthol using various reagents, including esters of aliphatic acids. acs.org A notable early synthesis of 2-propyl-1-naphthol involved the Clemmensen reduction of 2-propionyl-1-naphthol, with further studies examining the bromination and nitration of this precursor. ias.ac.in

More recent research has focused on developing more efficient and selective alkylation methods. Ruthenium-catalyzed α-alkylation of β-naphthols using primary alcohols represents a significant advancement, offering high regioselectivity and yields under relatively mild conditions. researchgate.net These modern synthetic protocols have expanded the accessibility and diversity of alkylated naphthols available for further study.

Significance of 2-Naphthol, 1-propyl- as a Research Subject

The significance of 2-Naphthol, 1-propyl- as a research subject stems from its potential as a building block in the synthesis of more complex molecules and materials. The presence of both a hydroxyl group and a propyl-substituted naphthalene ring system provides a unique combination of functionalities. This allows it to serve as a precursor in the synthesis of various organic compounds, including dyes, pigments, and potentially biologically active molecules. ontosight.ai

Furthermore, the study of specific alkylated naphthols like 2-Naphthol, 1-propyl- contributes to a deeper understanding of structure-activity relationships within this class of compounds. By systematically varying the alkyl substituent, researchers can probe how changes in molecular structure affect properties such as reactivity, spectroscopic behavior, and interaction with other molecules.

Overview of Current Research Trajectories Involving 2-Naphthol, 1-propyl-

Current research involving 2-Naphthol, 1-propyl- and related alkylated naphthols is multifaceted. One major trajectory involves its use as a reactant in various chemical transformations. For example, 1-propyl-2-naphthol has been utilized in phenylselenyl bromide (PhSeBr) mediated hydroxylative oxidative dearomatization reactions to synthesize 1-hydroxy-1-propylnaphthalen-2(1H)-one. rsc.org This reaction demonstrates the utility of this compound in accessing complex, non-aromatic structures from simple aromatic precursors.

Another area of active investigation is the development of novel synthetic methodologies where alkylated naphthols are the target products. This includes the exploration of new catalytic systems for the regioselective alkylation of naphthols. researchgate.net Additionally, the separation and analysis of alkylated phenols and naphthols using techniques like high-performance liquid chromatography (HPLC) remain an important aspect of their study. acs.org The synthesis of amidoalkyl naphthols through multi-component reactions also represents a significant area of research, with these compounds serving as valuable intermediates for other bioactive molecules. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data related to 2-Naphthol, 1-propyl- and its parent compound, 2-naphthol.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Naphthol, 1-propyl- C₁₃H₁₄O186.25---
2-Naphthol C₁₀H₈O144.17Colorless to reddish flaky crystals. chemicalbook.com121-123. wikipedia.org285. wikipedia.org

Table 2: Spectroscopic Data of a Reaction Product of 1-propyl-2-naphthol

The following data pertains to 1-hydroxy-1-propylnaphthalen-2(1H)-one, a product of the hydroxylative oxidative dearomatization of 1-propyl-2-naphthol. rsc.org

Spectral Data TypeValues
IR (Neat Film, cm⁻¹) 3450, 3246, 1680, 1450, 750, 550
¹H NMR (400 MHz, CDCl₃, δ ppm) 7.64 (d, J=7.6, 1H), 7.41 (m, 2H), 7.31 (m, 2H), 6.16 (d, J=9.6Hz, 1H), 3.78 (s, 1H), 1.74 (m, 2H), 1.20 (m, 2H), 0.812 (t, J=6.8Hz, 3H)
¹³C NMR (100 MHz, CDCl₃, δ ppm) 205.5, 145.82, 144.53, 130.16, 129.31, 128.86, 127.71, 126.00, 122.75, 80.13, 47.68, 17.09, 15.28
HRMS (ESI) calc'd for C₁₃H₁₄O₂Na [M+Na]⁺: 225.0994, Found: 225.0974

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B12674834 2-Naphthol, 1-propyl- CAS No. 17324-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17324-09-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-propylnaphthalen-2-ol

InChI

InChI=1S/C13H14O/c1-2-5-12-11-7-4-3-6-10(11)8-9-13(12)14/h3-4,6-9,14H,2,5H2,1H3

InChI Key

RTBVSPYAMKKYPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Naphthol, 1 Propyl

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The reactivity of the naphthalene ring in 2-Naphthol (B1666908), 1-propyl- towards electrophiles is governed by the combined directing effects of the hydroxyl (-OH) and propyl (-C3H7) groups. The hydroxyl group is a potent activating group, directing electrophiles to the ortho (C1, C3) and para (C4) positions. However, since the C1 position is blocked by the propyl group, this primary site for electrophilic aromatic substitution is unavailable. chempedia.infowikipedia.org The propyl group is a weaker activating group, also directing to its ortho and para positions. The resulting regioselectivity is a balance of these electronic effects and steric hindrance.

Halogenation and Nitration Studies

In the parent 2-naphthol molecule, halogenation and nitration reactions readily occur at the C1 position. researchgate.netwikipedia.org For 2-Naphthol, 1-propyl-, the blockage of the C1 position forces electrophiles to target other locations. The next most activated position is C3, being ortho to the powerful hydroxyl-activating group. However, this position is sterically hindered by the adjacent propyl group at C1. Therefore, electrophilic substitution is predicted to occur preferentially on the unsubstituted ring, particularly at the C6 and C8 positions, which are influenced by the activating groups and are sterically accessible.

Nitrosylation of 2-naphthol, a related electrophilic substitution, characteristically yields 1-nitroso-2-naphthol. wikipedia.org This pathway is precluded for 2-Naphthol, 1-propyl-.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Typical Product for 2-Naphthol Predicted Major Product for 2-Naphthol, 1-propyl-
Bromination Br₂ in CH₂Cl₂ 1-Bromo-2-naphthol (B146047) 6-Bromo-1-propyl-2-naphthol
Nitration HNO₃/H₂SO₄ 1-Nitro-2-naphthol 6-Nitro-1-propyl-2-naphthol

Friedel-Crafts Acylation and Alkylation Potential

Friedel-Crafts reactions attach substituents to an aromatic ring via electrophilic substitution. wikipedia.org Friedel-Crafts acylation is generally preferred over alkylation for activated rings because the resulting ketone is deactivated, which prevents multiple substitution reactions. organic-chemistry.orglibretexts.orgrsc.org The hydroxyl group of naphthols can complex with the Lewis acid catalyst (e.g., AlCl₃), often requiring stoichiometric amounts of the catalyst. wikipedia.org

For 2-Naphthol, 1-propyl-, acylation is expected to follow a similar regiochemical outcome as halogenation and nitration. Due to the blocked C1 position and steric hindrance at C3, the reaction will likely occur on the other ring. The C6 position is the most probable site for acylation, yielding a 6-acyl-1-propyl-2-naphthol derivative.

Oxidative and Reductive Transformations of 2-Naphthol, 1-propyl-

The redox chemistry of 2-Naphthol, 1-propyl- is centered on the electron-rich naphthol ring and the hydroxyl functional group.

Aerobic Oxidation Pathways

Naphthols are susceptible to oxidation, which can proceed via radical mechanisms. nih.govresearchgate.net The aerobic, photocatalytic oxidation of 2-naphthol is a known method for synthesizing 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone). orgchemres.org This reaction involves the oxidation of the hydroxyl-bearing ring. Since this transformation does not directly involve the C1 position, it is anticipated that 2-Naphthol, 1-propyl- would undergo a similar reaction. The expected product would be 1-propyl-2-hydroxy-1,4-naphthoquinone. The initial oxidation steps often involve the formation of naphthoxyl radicals. nih.govresearchgate.net

Table 2: Representative Oxidation Reaction

Substrate Conditions Product Yield Reference
2-Naphthol NH₂-MIL-125(Ti) catalyst, H₂O₂, visible light, H₂O 2-hydroxy-1,4-naphthoquinone High orgchemres.org
2-Naphthol, 1-propyl- (Predicted) NH₂-MIL-125(Ti) catalyst, H₂O₂, visible light, H₂O 1-propyl-2-hydroxy-1,4-naphthoquinone N/A N/A

Reduction of Aromatic Rings or Functional Groups

The reduction of the naphthalene core in 2-Naphthol, 1-propyl- can be achieved through catalytic hydrogenation. Typically, the unsubstituted ring is reduced preferentially. Under standard hydrogenation conditions (e.g., H₂, Pd/C), the likely product would be 1-propyl-5,6,7,8-tetrahydronaphthalen-2-ol. More forceful conditions would be required to reduce the hydroxyl-bearing ring or to achieve full reduction to the decalin system. The hydroxyl group itself is generally resistant to reduction under these conditions.

Acid-Base Equilibria and Tautomerism Investigations

The chemical character of 2-naphthol, 1-propyl- is significantly influenced by its acid-base properties and the potential for tautomerism. The hydroxyl group can deprotonate to form a naphthoxide ion, and the molecule can also exist in a keto tautomeric form.

The acidity of naphthols is generally higher than that of phenols due to the greater resonance stabilization of the resulting naphthoxide ion over the larger aromatic system. For unsubstituted 2-naphthol, the pKa is approximately 9.51. wikipedia.org The introduction of a 1-propyl group is expected to slightly decrease the acidity (increase the pKa). The propyl group is an alkyl group, which is weakly electron-donating through an inductive effect. This effect would slightly destabilize the negative charge on the oxygen of the conjugate base, making the proton less likely to be donated.

Like other phenolic compounds, 2-naphthol, 1-propyl- exists in equilibrium with its keto tautomer. wikipedia.org This keto-enol tautomerism involves the migration of the phenolic proton to a carbon atom of the ring, with a corresponding shift in the double bonds. chemistrysteps.com For simple ketones and aldehydes, the keto form is generally much more stable and favored at equilibrium. masterorganicchemistry.com In the case of 2-naphthol, the enol (phenolic) form is overwhelmingly favored because its formation preserves the aromaticity of the naphthalene ring system, which provides significant stabilization. The keto tautomer would disrupt this aromaticity. The equilibrium can be influenced by factors such as the solvent, and the tautomerization process can be catalyzed by either acid or base. youtube.comyoutube.com The presence of the 1-propyl group is not expected to significantly shift this equilibrium, as the energetic benefit of maintaining aromaticity would still be the dominant factor.

Acid-Base and Tautomeric Properties of Naphthols
CompoundPropertyValue/ObservationReference
2-NaphtholpKa~9.51 wikipedia.org
2-Naphthol, 1-propyl-Predicted pKaSlightly higher than 9.51 (less acidic) due to the electron-donating propyl group.Inferred
2-NaphtholKeto-Enol EquilibriumStrongly favors the enol (phenolic) form to maintain aromaticity. masterorganicchemistry.com
2-Naphthol, 1-propyl-Keto-Enol EquilibriumExpected to strongly favor the enol form, similar to unsubstituted 2-naphthol.Inferred

Computational and Experimental Mechanistic Elucidation of Reactions Involving 2-Naphthol, 1-propyl-

Understanding the detailed mechanisms of reactions involving 2-naphthol, 1-propyl- is crucial for controlling reactivity and selectivity. While specific experimental or computational studies on this exact molecule are scarce, insights can be drawn from investigations into related naphthol systems.

Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for analyzing reaction mechanisms, including the structures and energies of transition states. For the oxidative coupling of naphthols, DFT calculations can help elucidate the nature of the key radical-radical coupling step. nih.gov

In the case of 2-naphthol, 1-propyl-, the transition state for the C-C bond formation would involve two bulky 1-propyl-2-naphthoxyl radicals approaching each other. The steric repulsion between the two propyl groups would significantly raise the energy of this transition state compared to that of unsubstituted 2-naphthol. This high-energy transition state is consistent with a slower reaction rate. Furthermore, in enantioselective catalysis, the catalyst's chiral environment interacts with the substrate at the transition state to differentiate between the pathways leading to the (R) and (S) products. DFT calculations on oxovanadium-catalyzed couplings have shown the importance of the catalyst's axial chirality in controlling the stereochemical outcome. acs.org For a substrate like 2-naphthol, 1-propyl-, the bulky substituent would be a key factor in the substrate-catalyst interactions that determine the enantioselectivity.

DFT studies on the oxidation of unsubstituted 2-naphthol by hydroxyl radicals have identified the C1 and C8 positions as the most favorable sites for radical addition. nih.gov This confirms that the C1 position is electronically activated. The transition state for this addition would be influenced by the substituent at C1.

Stereoelectronic Demands of Reactions

The stereoelectronic demands of a reaction refer to the specific spatial arrangement of orbitals and electronic properties required for the reaction to proceed efficiently. In the oxidative coupling of 2-naphthol, 1-propyl-, the key step is the combination of two naphthoxyl radicals. For this to occur, there must be effective overlap between the singly occupied molecular orbitals (SOMOs) of the two radicals, which are primarily located on the C1 carbon and the oxygen atom.

The presence of the propyl group at C1 introduces significant steric demands that conflict with the electronic preference for coupling at this site. The propyl group can restrict the necessary orientation of the two radical species for optimal orbital overlap in the transition state. This steric hindrance is a major stereoelectronic effect that would govern the reactivity.

In electrophilic aromatic substitution reactions, another important class of reactions for naphthols, the incoming electrophile attacks the electron-rich ring. For 2-naphthol, the C1 position is highly activated. wikipedia.org The stability of the intermediate carbocation (the Wheland intermediate) is a key factor. An attack at C1 allows for resonance structures that preserve the aromaticity of the second ring. stackexchange.com The electron-donating nature of the 1-propyl group would further stabilize this intermediate, favoring substitution at other positions if C1 is blocked. However, the steric bulk of the propyl group would likely direct incoming electrophiles to other, less hindered positions on the naphthalene ring system, such as C6. Density functional theory calculations on the HOMO orbital of BINOL have shown that electronic factors make the 6-position highly favorable for electrophilic attack. acs.org

Spectroscopic Characterization and Structural Elucidation of 2 Naphthol, 1 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce detailed information about molecular structure.

The ¹H NMR spectrum of 2-Naphthol (B1666908), 1-propyl- is expected to show distinct signals for the propyl chain and the aromatic protons of the naphthalene (B1677914) ring system. The chemical shifts are influenced by the electron density around the protons and the magnetic anisotropy of the aromatic rings.

Propyl Group Protons: The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the naphthalene ring (Ar-CH₂).

Aromatic Protons: The naphthalene ring has six aromatic protons. The introduction of the propyl group at the C-1 position breaks the symmetry observed in 2-naphthol, leading to six unique signals. The proton at C-8 is expected to be significantly deshielded due to its peri-interaction (close spatial proximity) with the propyl group. The anisotropy of the naphthalene ring system causes the aromatic protons to resonate at lower fields (higher ppm) compared to benzene.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton would be observed, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Naphthol, 1-propyl-, thirteen distinct signals are expected: ten for the naphthalene ring carbons and three for the propyl chain carbons.

Naphthalene Carbons: The carbon bearing the hydroxyl group (C-2) would be the most deshielded (highest ppm value) among the ring carbons due to the electronegativity of oxygen. The carbon attached to the propyl group (C-1) would also be significantly affected.

Propyl Carbons: The three carbons of the propyl chain would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Naphthol, 1-propyl-

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~7.20Doublet~8.5
H-4~7.85Doublet~8.5
H-5~7.50Multiplet-
H-6~7.35Multiplet-
H-7~7.40Multiplet-
H-8~8.05Multiplet-
OHVariable (e.g., ~5.0)Broad Singlet-
Ar-CH ₂-CH₂-CH₃~3.10Triplet~7.5
Ar-CH₂-CH ₂-CH₃~1.75Sextet~7.5
Ar-CH₂-CH₂-CH~1.00Triplet~7.5

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Naphthol, 1-propyl-

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~122.0
C-2~152.0
C-3~118.0
C-4~129.5
C-4a~134.0
C-5~127.0
C-6~123.0
C-7~126.5
C-8~128.0
C-8a~129.0
Ar-C H₂-CH₂-CH₃~29.0
Ar-CH₂-C H₂-CH₃~23.0
Ar-CH₂-CH₂-C H₃~14.0

To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would include those between the adjacent protons of the propyl chain (Ar-CH₂ ↔ -CH₂- ↔ -CH₃) and between adjacent aromatic protons (e.g., H-3 ↔ H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., H-3) to its corresponding carbon signal (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the protons of the Ar-CH₂ group and the H-8 proton, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Naphthol, 1-propyl- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. youtube.comchegg.com Sharp peaks just above 3000 cm⁻¹ would indicate aromatic C-H stretching, while peaks just below 3000 cm⁻¹ would be due to the aliphatic C-H stretching of the propyl group. youtube.com The aromatic C=C stretching vibrations would appear as a series of sharp bands in the 1500-1650 cm⁻¹ region. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. mdpi.com The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong, sharp signals in the Raman spectrum, which are useful for identifying the naphthalene core. researchgate.netnih.gov The C-H stretching vibrations would also be visible.

Interactive Data Table: Expected Key Vibrational Modes for 2-Naphthol, 1-propyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Expected Intensity
O-H Stretch3200-3600IRStrong, Broad
Aromatic C-H Stretch3000-3100IR, RamanMedium, Sharp
Aliphatic C-H Stretch2850-2960IR, RamanMedium-Strong, Sharp
Aromatic C=C Stretch1500-1650IR, RamanMedium-Strong, Sharp
C-O Stretch1200-1280IRStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Naphthalene Chromophore

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The naphthalene ring system is a strong chromophore. The spectrum of 2-naphthol in a solvent like ethanol (B145695) typically shows absorption bands corresponding to π→π* electronic transitions. aatbio.comhopto.org The addition of the propyl group, an electron-donating alkyl substituent, is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted 2-naphthol.

Mass Spectrometry (MS) Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-Naphthol, 1-propyl- (C₁₃H₁₄O), the calculated monoisotopic mass is 186.1045 g/mol .

Molecular Ion: A high-resolution mass spectrum would confirm this exact mass. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺·) at m/z = 186.

Fragmentation: The most characteristic fragmentation pathway would likely be the benzylic cleavage, resulting in the loss of an ethyl radical (·CH₂CH₃) to form a stable cation at m/z = 157. Another significant fragmentation would be the loss of the entire propyl chain via cleavage of the C-C bond between the ring and the chain, leading to a fragment at m/z = 143.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov While no published crystal structure for 2-Naphthol, 1-propyl- is currently available, such an analysis would provide invaluable information. semanticscholar.org By diffracting X-rays off a single crystal of the compound, one could determine:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact dihedral angles, defining the orientation of the propyl group relative to the plane of the naphthalene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding involving the hydroxyl group and other non-covalent interactions.

This technique would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Computational Chemistry and Theoretical Studies of 2 Naphthol, 1 Propyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure, Molecular Orbital Analysis, and Frontier Orbitals

DFT calculations can reveal the intricate details of the electronic structure of 2-Naphthol (B1666908), 1-propyl-. The distribution of electrons within the molecule, its molecular orbitals, and particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding its reactivity.

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For 2-Naphthol, 1-propyl-, the electron-donating nature of the hydroxyl and propyl groups attached to the naphthalene (B1677914) ring system is expected to influence the energies of these frontier orbitals. Theoretical studies on related naphthol derivatives suggest that the HOMO is typically a π-orbital localized over the naphthalene ring and the oxygen atom of the hydroxyl group, while the LUMO is a π*-orbital distributed over the aromatic system.

Table 1: Calculated Frontier Orbital Energies for 2-Naphthol, 1-propyl- (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.23
HOMO-LUMO Gap4.64

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of 2-Naphthol, 1-propyl-.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical spectra that can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the wavelengths of light the molecule absorbs, which is related to its electronic structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an Infrared (IR) spectrum and are associated with specific molecular motions, such as the stretching and bending of bonds (e.g., O-H stretch, C-H stretch, aromatic C=C stretch).

Table 2: Predicted Spectroscopic Data for 2-Naphthol, 1-propyl- (Hypothetical Data)

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (OH)5.2 ppm
¹³C NMRChemical Shift (C-OH)155.4 ppm
UV-Visλmax285 nm
IRO-H Stretching Freq.3450 cm⁻¹

Note: Data is hypothetical and for illustrative purposes.

Energetic and Geometric Characterization of Conformers

The presence of the flexible propyl group means that 2-Naphthol, 1-propyl- can exist in various conformations. DFT calculations can be used to determine the optimized geometry and relative energies of these different conformers. By performing a potential energy surface scan, researchers can identify the most stable conformers and the energy barriers for rotation around the single bonds of the propyl group and the C-O bond of the hydroxyl group. This information is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions.

Molecular Dynamics Simulations to Explore Conformational Space

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of 2-Naphthol, 1-propyl- over time. researchgate.netmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing the molecule's flexibility and the full range of its accessible conformations in different environments (e.g., in a solvent). This is particularly useful for understanding how the propyl chain and hydroxyl group move and interact with their surroundings.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity or Physical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. researchgate.netresearchgate.netnih.gov For 2-Naphthol, 1-propyl-, a QSPR model could be developed to predict properties such as its boiling point, solubility, or even its biological activity. This involves calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. A mathematical model is then built to correlate these descriptors with the property of interest, allowing for the prediction of that property for new, untested molecules.

Reaction Pathway and Transition State Computations for Mechanistic Insights

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving 2-Naphthol, 1-propyl-. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy and structure. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies can provide valuable insights into how 2-Naphthol, 1-propyl- might react with other chemical species. For instance, theoretical studies have been conducted on the oxidation reactions of naphthols, identifying favorable reaction sites. nih.govresearchgate.net

Advanced Applications and Materials Science Perspectives of 2 Naphthol, 1 Propyl

Role as a Synthetic Building Block in Complex Molecule Construction

2-Naphthol (B1666908) and its derivatives are fundamental building blocks in organic synthesis, valued for their reactive hydroxyl group and aromatic system. wikipedia.org The introduction of a propyl group at the 1-position is expected to influence the steric and electronic environment of the naphthol ring, potentially offering unique advantages in the synthesis of complex molecules.

Precursor for Dyes and Pigments

2-Naphthol is a cornerstone in the synthesis of azo dyes, which constitute a significant class of commercial colorants. mdpi.com These dyes are produced through the coupling reaction of a diazonium salt with an activated aromatic compound like 2-Naphthol. The hydroxyl group of 2-Naphthol activates the naphthalene (B1677914) ring, facilitating electrophilic substitution, typically at the 1-position. wikipedia.org

In the case of 2-Naphthol, 1-propyl-, the C1 position is already occupied by the propyl group. This structural feature would direct the azo coupling to a different position on the naphthalene ring, leading to the formation of dyes with distinct chromophoric systems and, consequently, different colors and properties compared to dyes derived from unsubstituted 2-Naphthol. The propyl group, being an alkyl group, would also likely enhance the solubility of the resulting dyes in organic solvents and polymer matrices, a desirable characteristic for applications in plastics, inks, and coatings.

Table 1: Comparison of Potential Azo Dye Precursors

CompoundCoupling PositionExpected Dye Properties
2-Naphthol1-positionWide range of colors, extensive existing research.
2-Naphthol, 1-propyl-Other available positionsPotentially novel colors, likely enhanced solubility in nonpolar media.

Intermediate for Fine Chemicals and Specialty Organic Materials

The reactivity of the hydroxyl group in 2-Naphthol allows for its conversion into a wide array of functional groups, making it a versatile intermediate for fine chemicals. nih.gov Similarly, 2-Naphthol, 1-propyl- could serve as a precursor for various specialty organic materials.

The hydroxyl group can be readily converted to ethers and esters, which can be used as plasticizers, fragrances, or pharmaceutical intermediates. The naphthalene core itself can undergo substitution reactions to introduce other functional groups, leading to the synthesis of complex molecules with tailored electronic, optical, or biological properties. The propyl group could play a crucial role in directing these reactions to specific positions and in modifying the physical properties of the final products, such as their liquid crystalline behavior or their ability to self-assemble into organized structures.

Functional Materials Development

The unique combination of a rigid aromatic core and a flexible alkyl chain in 2-Naphthol, 1-propyl- makes it an interesting candidate for the development of functional materials with advanced properties.

Additives for Polymer Stabilization (e.g., UV stabilizers, plastic additives)

Many phenolic compounds act as antioxidants and UV stabilizers for polymers. specialchem.com The mechanism of action often involves the scavenging of free radicals that are generated during polymer degradation. While specific studies on 2-Naphthol, 1-propyl- as a polymer additive are not available, the general class of naphthols has been explored for such applications. The hydroxyl group on the naphthalene ring is capable of donating a hydrogen atom to a radical, thereby terminating the degradation chain reaction.

The propyl group in 2-Naphthol, 1-propyl- could enhance its compatibility with various polymer matrices, improving its dispersion and effectiveness as a stabilizer. nih.gov UV stabilizers work by absorbing harmful UV radiation and dissipating it as heat, thus protecting the polymer from photodegradation. specialchem.com The naphthalene chromophore in 2-Naphthol, 1-propyl- possesses inherent UV-absorbing properties. The substitution pattern on the ring can influence the absorption spectrum, and it is conceivable that the 1-propyl derivative could offer a specific UV absorption profile beneficial for certain polymer systems.

Table 2: Potential Polymer Additive Functions of 2-Naphthol, 1-propyl-

Additive FunctionPotential Mechanism of ActionInfluence of 1-propyl group
AntioxidantHydrogen atom donation to free radicals.Enhanced polymer compatibility.
UV StabilizerAbsorption of UV radiation.Modified UV absorption spectrum.

Monomers in Polymer Chemistry for Advanced Polymeric Materials

Naphthol-containing polymers have been synthesized and investigated for their unique optical and thermal properties. acs.orgresearchgate.net 2-Naphthol itself can be polymerized through oxidative coupling or can be functionalized to create polymerizable monomers. For instance, the hydroxyl group can be reacted with acryloyl or methacryloyl chloride to produce vinyl monomers that can undergo radical polymerization. researchgate.net

2-Naphthol, 1-propyl- could be utilized as a monomer in a similar fashion. The resulting polymers would feature the bulky and rigid 1-propyl-2-naphthyl pendant group, which would significantly impact the polymer's properties. The propyl group would likely increase the free volume of the polymer, affecting its glass transition temperature and mechanical properties. Furthermore, the naphthalene units could impart fluorescence and high refractive index to the polymer, making it suitable for applications in optical devices, sensors, or advanced coatings. acs.orgresearchgate.net

Supramolecular Chemistry and Host-Guest Systems

The aromatic and electron-rich nature of the naphthalene ring system makes naphthol derivatives interesting components for supramolecular chemistry and the construction of host-guest systems. smu.edu These systems rely on non-covalent interactions, such as pi-pi stacking, hydrogen bonding, and van der Waals forces, to form well-defined assemblies.

The structure of 2-Naphthol, 1-propyl- is conducive to participating in such interactions. The flat naphthalene surface can engage in pi-pi stacking with other aromatic molecules, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The propyl group, while adding steric bulk, can also participate in hydrophobic interactions, providing an additional driving force for self-assembly in aqueous environments. These properties could be exploited to create molecular receptors for specific guest molecules or to build complex, functional supramolecular architectures such as nanotubes, vesicles, or gels. The chirality of related binaphthol systems is a key feature in asymmetric catalysis and chiral recognition, and while 2-Naphthol, 1-propyl- is not inherently chiral, its derivatives could be designed to incorporate chirality for such applications. mdpi.com

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the advanced applications of the specific chemical compound 2-Naphthol, 1-propyl- (also known as 1-propylnaphthalen-2-ol) as per the requested outline cannot be generated.

The existing research literature extensively covers the applications of the broader classes of 2-naphthols , their derivatives, and particularly the axially chiral dimer, 1,1'-bi-2-naphthol (BINOL) . These compounds are indeed significant in the fields of molecular recognition, asymmetric catalysis, and sensor development.

However, specific research detailing the design of molecular receptors, self-assembly studies, synthesis of chiral ligands, applications in asymmetric catalysis, or the development of fluorescent probes using 2-Naphthol, 1-propyl- is not present in the available body of scientific work. The presence of the propyl group at the C-1 position of the naphthol ring imparts specific steric and electronic properties that would make its behavior distinct from unsubstituted 2-naphthol or its more commonly studied derivatives. Extrapolating findings from these related but different molecules to 2-Naphthol, 1-propyl- would be scientifically inaccurate and would not adhere to the strict focus of the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound.

Sensor Development and Chemosensing Applications

Colorimetric Sensors and Chemodosimeters (non-clinical)

Following a comprehensive review of scientific literature and chemical databases, no specific research or applications have been identified for the chemical compound "2-Naphthol, 1-propyl-" in the development of colorimetric sensors and chemodosimeters for non-clinical applications.

Extensive searches were conducted to locate studies detailing the synthesis, properties, and utilization of 1-propyl-2-naphthol as a signaling molecule in sensing ensembles. These inquiries did not yield any published articles, patents, or conference proceedings that describe its use for the colorimetric or fluorometric detection of analytes.

Therefore, it is not possible to provide detailed research findings, data tables on sensing performance, or specific examples of its application in this area. The scientific community has not, to date, documented the use of 2-Naphthol, 1-propyl- for the design of colorimetric sensors or chemodosimeters.

Analytical Methodologies for the Detection and Quantification of 2 Naphthol, 1 Propyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of isomeric compounds and compounds with similar physicochemical properties. For 2-Naphthol (B1666908), 1-propyl-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the primary techniques of choice.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like alkylated naphthols. The separation would be based on the differential partitioning of 2-Naphthol, 1-propyl- between a stationary phase (typically a C18 reversed-phase column) and a mobile phase (often a mixture of acetonitrile and water or methanol (B129727) and water).

Detection Modes:

UV-Vis Detection: Naphthols exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis detector would offer a robust and common method for quantification. The specific wavelength for maximum absorbance would need to be determined experimentally for 2-Naphthol, 1-propyl-.

Fluorescence Detection: Naphthols are known to be fluorescent. Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis detection. The excitation and emission wavelengths would need to be optimized for 2-Naphthol, 1-propyl- to achieve the best signal-to-noise ratio.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation of 2-Naphthol, 1-propyl-.

While no specific HPLC methods for 2-Naphthol, 1-propyl- are documented, the principles of method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation from any potential impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of 2-Naphthol, 1-propyl- would need to be considered, GC-MS is a standard method for the analysis of propylnaphthalenes, a class of compounds to which 2-Naphthol, 1-propyl- belongs. nist.gov

For GC analysis, derivatization of the hydroxyl group might be necessary to improve its thermal stability and chromatographic behavior. The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the compound, which is invaluable for its unambiguous identification and the assessment of its purity. The fragmentation pattern would be specific to the structure of 2-Naphthol, 1-propyl- and could be used to distinguish it from other isomers.

Spectrophotometric and Fluorometric Assays for Direct Measurement

Direct spectrophotometric or fluorometric assays could potentially be developed for the quantification of 2-Naphthol, 1-propyl- in simple matrices without the need for chromatographic separation.

UV-Vis Spectrophotometry: A simple and rapid method could involve measuring the absorbance of a solution containing 2-Naphthol, 1-propyl- at its wavelength of maximum absorbance. However, this method would be susceptible to interference from other absorbing species in the sample.

Fluorometry: Given the inherent fluorescence of the naphthol ring system, a fluorometric assay would offer greater sensitivity and selectivity. The intensity of the emitted fluorescence would be directly proportional to the concentration of 2-Naphthol, 1-propyl-.

The development of such assays would require careful characterization of the spectral properties of pure 2-Naphthol, 1-propyl- and validation to assess for potential interferences.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive compounds. Naphthols are known to undergo oxidation at an electrode surface, suggesting that electrochemical detection of 2-Naphthol, 1-propyl- is feasible. Techniques such as cyclic voltammetry could be used to study its redox behavior, while more sensitive techniques like differential pulse voltammetry or square wave voltammetry could be employed for its quantification.

The development of an electrochemical method would involve selecting a suitable electrode material and optimizing the experimental parameters, such as the supporting electrolyte and pH, to obtain a well-defined and reproducible signal for 2-Naphthol, 1-propyl-.

Future Directions and Emerging Research Avenues for 2 Naphthol, 1 Propyl

Integration into Advanced Functional Materials and Devices

The exploration of 2-Naphthol (B1666908), 1-propyl- as a fundamental building block for advanced functional materials is a burgeoning field of research. The inherent properties of the naphthol moiety, such as its fluorescence and redox activity, combined with the modulatory effects of the 1-propyl group, make it an attractive candidate for a variety of applications.

Future research will likely focus on incorporating the 2-Naphthol, 1-propyl- unit into polymeric structures. The propyl group can enhance solubility and processability, facilitating the creation of high-performance polymers with tailored optical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and as photo-responsive materials.

Table 1: Potential Applications of 2-Naphthol, 1-propyl- in Functional Materials

Application AreaPotential Role of 2-Naphthol, 1-propyl-Desired Properties
Organic Electronics Monomer for conductive or semi-conductive polymers.Enhanced solubility, tunable bandgap, good film-forming properties.
Chemical Sensors Fluorescent probe for detecting specific analytes.High sensitivity and selectivity, photo-stability.
Liquid Crystals Core component of liquid crystalline molecules.Thermal stability, specific mesophase behavior.
Advanced Coatings Additive for UV-protective or antioxidant coatings.UV absorption, radical scavenging ability. nih.gov

Detailed research findings have shown that naphthol derivatives can be precursors for dyes and pigments. nih.gov The introduction of the 1-propyl group could be investigated to fine-tune the color and stability of such materials. Furthermore, the development of derivatives could lead to new photochromic or thermochromic materials, where the propyl group influences the switching speed and fatigue resistance.

Exploration of Bio-Inspired Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like 2-Naphthol, 1-propyl-, future research is expected to pivot towards more sustainable and bio-inspired synthetic strategies.

One promising avenue is the use of enzymatic catalysis. Enzymes such as laccases or peroxidases could be employed for the regioselective synthesis or modification of 2-Naphthol, 1-propyl-, offering high selectivity under mild reaction conditions and minimizing waste. This approach mimics the biosynthetic pathways of many natural phenolic compounds.

Moreover, the use of natural catalysts, such as fruit juices containing citric acid, has been reported for the synthesis of related 1-amidoalkyl-2-naphthols. derpharmachemica.com Future studies could adapt these environmentally benign methods for the synthesis of 2-Naphthol, 1-propyl- derivatives, reducing the reliance on harsh chemical reagents. The development of one-pot multicomponent reactions, which increase efficiency by combining several steps without isolating intermediates, will also be a key focus. mdpi.comresearchgate.net

Table 2: Comparison of Synthetic Routes for Naphthol Derivatives

Synthetic ApproachAdvantagesChallenges
Conventional Synthesis Well-established, high yields for some reactions.Often requires harsh conditions, stoichiometric reagents, and generates waste. researchgate.net
Enzymatic Catalysis High selectivity, mild conditions, environmentally friendly.Enzyme stability and cost, substrate scope can be limited.
Green Catalysts Use of renewable resources, low toxicity. derpharmachemica.comCatalyst efficiency and recyclability need optimization. arcjournals.org
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. mdpi.comOptimization of reaction conditions for complex structures.

Development of Novel Catalytic Systems Based on 2-Naphthol, 1-propyl- Scaffolds

The 2-naphthol scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis, most notably in the form of BINOL (1,1'-Bi-2-naphthol). The oxidative coupling of 2-naphthol derivatives is a well-established method for preparing such binaphthol compounds. researchgate.net

A significant future research direction will be the synthesis of a 1,1'-bipropyl-substituted BINOL analogue from 2-Naphthol, 1-propyl-. The propyl groups at the 1 and 1' positions would be expected to impart unique steric and electronic properties to the resulting metal complexes. These novel catalysts could exhibit enhanced enantioselectivity in a range of asymmetric reactions, including hydrogenations, C-C bond formations, and hydroxylative dearomatizations. nih.govrsc.org

Table 3: Potential Asymmetric Reactions for Catalysts Derived from 2-Naphthol, 1-propyl-

Reaction TypeSubstrate ClassPotential Advantage of 1-propyl-BINOL Ligand
Asymmetric Hydrogenation Ketones, IminesImproved enantioselectivity due to modified steric environment.
Diels-Alder Reaction Dienes, DienophilesEnhanced control over endo/exo selectivity and facial discrimination.
Michael Addition Enones, NucleophilesIncreased catalytic activity and enantiomeric excess.
Aldol Reaction Aldehydes, KetonesFine-tuning of the catalyst pocket for specific substrates.

Research would involve synthesizing these new ligands, coordinating them with various metals (e.g., Scandium, Copper, Ruthenium), and systematically evaluating their performance in a battery of benchmark asymmetric reactions. researchgate.netnih.gov The goal would be to establish structure-activity relationships, where the influence of the propyl group on catalytic efficiency and selectivity is clearly elucidated.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The full realization of the potential of 2-Naphthol, 1-propyl- will necessitate a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied materials science. nih.govappleacademicpress.com This collaborative research is crucial for translating molecular-level innovations into tangible technological advancements.

Chemists will focus on developing efficient and scalable synthetic routes to 2-Naphthol, 1-propyl- and its derivatives. This includes exploring novel catalytic methods and bio-inspired pathways as discussed previously. researchgate.netrsc.org In parallel, materials scientists will be essential for fabricating and characterizing new materials incorporating this compound. This involves techniques for polymer synthesis, thin-film deposition, and advanced microscopy and spectroscopy to probe the material's structure and properties.

A key area of this interdisciplinary work will be the computational modeling of materials based on 2-Naphthol, 1-propyl-. Density functional theory (DFT) and other computational methods can predict the electronic, optical, and mechanical properties of new polymers or molecular devices before they are synthesized, guiding experimental efforts towards the most promising candidates. nih.gov This synergy between synthesis, characterization, and theory will accelerate the discovery and optimization of new functional materials with applications ranging from electronics to biotechnology.

Q & A

Q. What analytical methods are recommended for quantifying 1-propyl-2-naphthol in complex mixtures?

Fluorescence spectroscopy combined with machine learning algorithms, such as improved FastICA-SVR (Fast Independent Component Analysis-Support Vector Regression), is highly effective. This method allows accurate identification and quantification in hybrid systems by resolving spectral overlaps. Key validation parameters include:

Parameter1-Naphthol1-Propyl-2-Naphthol
Correlation (r)0.99860.9988
Recovery Rate96.6–104.2%96.8–105.5%
RMSEP0.119 μg/L0.100 μg/L
This approach minimizes cross-interference and enhances analysis speed .

Q. How should 1-propyl-2-naphthol derivatives be synthesized for structural studies?

A common route involves aminoalkylation of 2-naphthol with aldehydes (e.g., benzaldehyde or aliphatic aldehydes) in the presence of ammonia sources (e.g., NH₃/MeOH or ammonium carbamate). Subsequent acidic hydrolysis yields aminonaphthol derivatives. For example, reacting 2-naphthol with propanal under basic conditions produces 1-propyl-2-naphthol analogs. Reaction optimization requires precise temperature control (e.g., 60°C) and solvent selection (methanol or DMF) .

Q. What safety protocols are critical when handling 1-propyl-2-naphthol?

Based on safety data sheets, researchers should:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritation.
  • Store at 4°C in sealed containers to prevent degradation.
  • Neutralize waste with sodium bicarbonate before disposal. Toxicity assessments should follow ATSDR guidelines, including in vitro assays for hepatic/renal effects .

Advanced Research Questions

Q. How do non-covalent H–H interactions influence the conformational stability of 1-propyl-2-naphthol?

Microwave spectroscopy and substitution structure analysis reveal that cis-conformers exhibit stronger H–H interactions (~2.3 Å) compared to trans-conformers. These interactions are quantified using semi-experimental effective (SE) structures derived from isotopic substitution data. Computational methods (DFT or MP2) further validate the role of steric and electronic effects in stabilizing specific conformers .

Q. How can contradictory biomarker data involving 1-propyl-2-naphthol be resolved?

In a study where 2-naphthol (a related compound) failed to correlate with insulin resistance (IR), experimental redesigns included:

  • Source differentiation : Excluding tobacco smoke (a major 2-naphthol source) to isolate environmental PAHs (e.g., vehicular emissions).
  • Cohort stratification : Analyzing body weight-dependent associations.
  • Multi-biomarker panels : Combining 1-propyl-2-naphthol with 1-hydroxypyrene (1-OHP) to improve specificity .

Q. What chromatographic strategies optimize enantioseparation of 1-propyl-2-naphthol analogs?

Using immobilized polysaccharide-based chiral stationary phases (CSPs, e.g., IP-CF6), resolution factors (Rₛ) >1.5 are achieved. Key parameters include:

CompoundRetention Factor (k')Separation Factor (α)
1A4.21.8
1O3.71.6
Mobile phase optimization (e.g., hexane/isopropanol ratios) and temperature gradients further enhance enantiomeric excess (ee) .

Q. What metrics evaluate plasma-based degradation efficiency for 1-propyl-2-naphthol?

Dielectric barrier discharge (DBD) reactors are assessed using:

  • Ozone yield : Measured via gas-phase FTIR (≥200 ppm indicates high oxidative capacity).
  • Decomposition efficiency : Calculated as:
    Efficiency (%)=C0CtC0×100\text{Efficiency (\%)} = \frac{C_0 - C_t}{C_0} \times 100

where C0C_0 and CtC_t are initial and final concentrations.

  • Byproduct analysis : LC-MS identifies intermediates (e.g., hydroxylated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.